molecular formula C17H22N2O3 B10808791 6-Ethoxy-2-methyl-3-[(morpholin-4-YL)methyl]quinolin-4-OL

6-Ethoxy-2-methyl-3-[(morpholin-4-YL)methyl]quinolin-4-OL

Cat. No.: B10808791
M. Wt: 302.37 g/mol
InChI Key: XFVXEOXEHSSPHW-UHFFFAOYSA-N
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Description

6-Ethoxy-2-methyl-3-[(morpholin-4-YL)methyl]quinolin-4-OL is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-methyl-3-[(morpholin-4-YL)methyl]quinolin-4-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The ethoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides. The morpholinylmethyl group can be introduced via a nucleophilic substitution reaction using morpholine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-methyl-3-[(morpholin-4-YL)methyl]quinolin-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace the morpholinylmethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Morpholine and alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Ethoxy-2-methyl-3-[(morpholin-4-YL)methyl]quinolin-4-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its quinoline core.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-methyl-3-[(morpholin-4-YL)methyl]quinolin-4-OL involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with structural similarities.

Uniqueness

6-Ethoxy-2-methyl-3-[(morpholin-4-YL)methyl]quinolin-4-OL is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the morpholinylmethyl group, in particular, may enhance its solubility and bioavailability compared to other quinoline derivatives.

Properties

IUPAC Name

6-ethoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-3-22-13-4-5-16-14(10-13)17(20)15(12(2)18-16)11-19-6-8-21-9-7-19/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVXEOXEHSSPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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